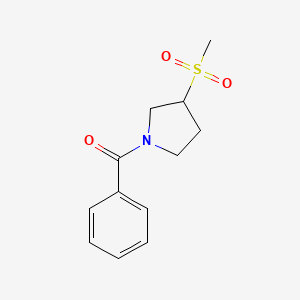

(S)-1-Boc-2-((S)-1-羟乙基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives have found gainful application as scaffolds and terminal elements in drug design, and for enhancing the aqueous solubility of a molecule .

Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring. These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .Chemical Reactions Analysis

Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes have been compared and reviewed analytically . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .Physical And Chemical Properties Analysis

Piperazine exists as small white crystals with a saline taste. It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .科学研究应用

合成和表征

- 哌嗪衍生物的合成:研究表明各种哌嗪衍生物的合成,展示了它们在制药和生物应用中的潜力。一项研究重点是合成和表征衍生物,例如叔丁基 4-(2-乙氧基-2-氧代乙基)-哌嗪-1-羧酸酯和叔丁基 4-(2-肼基-2-氧代乙基)哌嗪-1-羧酸酯。利用光谱技术和 X 射线衍射分析了这些化合物,揭示了它们的结构特性以及中度抗菌和抗真菌活性的潜力 (Kulkarni 等人,2016).

生物学评估和应用

- 哌嗪衍生物的抗氧化活性:一项研究合成了含有甲基黄嘌呤部分的芳基/芳基烷基取代的哌嗪衍生物,并评估了它们的抗氧化性能。这些化合物对脂质过氧化显示出显着的活性,其中一种化合物显示出最高的活性。这突出了哌嗪衍生物在设计抗氧化剂中的潜力 (Andonova 等人,2014).

放射防护和化学疗法

- 放射防护潜力:寻找新型放射防护剂导致了 1-(2-羟乙基)哌嗪衍生物的设计和合成。其中一些化合物显示出保护人体细胞免受辐射诱导的细胞凋亡的希望,特别是一种化合物,在体内表现出对细胞存活的放射防护作用和低毒性。这表明放射防护剂进一步研究的潜在途径 (Filipová 等人,2020).

药物发现和开发

- 哌嗪衍生物作为候选药物:一项关于哌嗪衍生物的综合研究揭示了它们在药物发现中的重要性,特别是作为黑皮质素受体的配体。这些化合物表现出不同的药理活性,提供了对其结构和功能特性的见解。这强调了哌嗪支架在药物化学和新型治疗剂开发中的多功能性 (Mutulis 等人,2004).

作用机制

Target of Action

Piperazine derivatives have been found to be involved in mrna-based therapeutics . They are used in lipid nanoparticles (LNPs) for RNA delivery in clinics . Piperazine compounds are also known to act as GABA receptor agonists .

Mode of Action

Piperazine compounds, in general, bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . In the context of mRNA delivery, piperazine-derived ionizable lipids are used to enhance mRNA transmembrane delivery and transfection efficiency .

Biochemical Pathways

Piperazine compounds are known to be involved in various biochemical reactions and processes . They are often used as basic and hydrophilic groups to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Pharmacokinetics

Piperazine-derived ionizable lipids have been used to enhance mrna delivery, suggesting that they may have favorable absorption and distribution characteristics .

Result of Action

Piperazine derivatives have been associated with enhanced mrna delivery and cancer immunotherapy . For instance, LNPs formulated with certain piperazine-derived lipids can efficiently package mRNA and perform superior transfection efficiency both in vitro and in vivo .

Action Environment

The performance of piperazine compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOFQGBDCLROP-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CNCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)

![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)